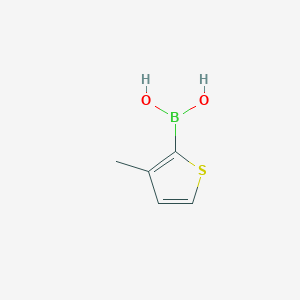

3-Methylthiophene-2-boronic acid

Description

Properties

IUPAC Name |

(3-methylthiophen-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BO2S/c1-4-2-3-9-5(4)6(7)8/h2-3,7-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOOOGTOEKZWEJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CS1)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30390946 | |

| Record name | 3-METHYLTHIOPHENE-2-BORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30390946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177735-09-0 | |

| Record name | 3-METHYLTHIOPHENE-2-BORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30390946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methylthiophene-2-boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Physical Properties of 3-Methylthiophene-2-boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 3-Methylthiophene-2-boronic acid, a key building block in organic synthesis, particularly in the development of novel pharmaceutical compounds and materials. This document collates available data, presents it in a structured format, and outlines detailed experimental protocols for the determination of its key physical characteristics.

Core Physical Properties

This compound is a solid, typically appearing as a white to off-white powder.[1] Its stability is a critical consideration for handling and storage, as it is known to be sensitive to air and moisture.[1] Proper storage in a cool, dry place within a tightly sealed container is essential to prevent degradation.[1]

Table 1: General and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₅H₇BO₂S | [1][2] |

| Molecular Weight | 141.99 g/mol | [1] |

| Appearance | White to off-white solid/crystalline powder | [1][3] |

| Melting Point | 124-128 °C | [1] |

| ~120-125 °C | [3] | |

| 192-196 °C | ||

| Solubility in Water | Slightly soluble | [1] |

| Solubility in Organic Solvents | Soluble in dichloromethane and chloroform | [1] |

| pKa (approximate) | ~8-9 | [1][4] |

Note on Melting Point Discrepancy: The observed variation in melting point across different suppliers may be attributable to differences in the purity of the sample or the experimental method used for determination. It is a well-recognized phenomenon that the melting points of boronic acids can be difficult to measure accurately and reproducibly, as the measurement may reflect dehydration or decomposition points rather than a true melt.[5][6]

Experimental Protocols

The following sections detail standardized methodologies for determining the key physical properties of this compound.

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a high-purity compound, whereas a broad and depressed melting range often indicates the presence of impurities.[7]

Methodology:

-

Sample Preparation: A small amount of the dry this compound powder is placed on a clean, dry surface.[7] The open end of a capillary tube is pressed into the powder.[7][8] The tube is then inverted and tapped gently to pack the solid into the closed end, aiming for a sample height of 1-2 mm.[7][8]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[7] This assembly is then placed in a melting point apparatus, which can be an oil bath or a modern digital instrument.[7][9]

-

Measurement: The apparatus is heated slowly and steadily, typically at a rate of 1-2 °C per minute, especially when approaching the expected melting point.[8] Constant stirring of the oil bath is necessary for uniform temperature distribution.[7]

-

Data Recording: The melting range is recorded from the temperature at which the first droplet of liquid is observed to the temperature at which the entire sample has completely liquefied.[7][8] For unknown samples, a preliminary rapid heating can be performed to determine an approximate range, followed by a more precise measurement with a fresh sample.[8]

Understanding the solubility of this compound in various solvents is crucial for its use in synthesis, purification, and formulation.[10][11] The dynamic (synthetic) method is a reliable technique for determining solubility as a function of temperature.[11][12]

Methodology:

-

Sample Preparation: A precise amount of this compound is weighed into a sealed, jacketed glass vessel using an analytical balance.[10][11] A known volume or mass of the desired high-purity, anhydrous solvent is added to create a mixture of a specific composition.[10]

-

Apparatus Setup: The vessel is equipped with a magnetic stirrer and connected to a circulating thermostat bath for precise temperature control.[11] A calibrated thermometer or temperature probe is immersed in the solution, and a turbidity sensor or luminance probe is positioned to monitor the solution's clarity.[10][11]

-

Measurement: The mixture is stirred vigorously while the temperature is slowly increased at a controlled rate (e.g., 0.2-0.5 °C/min).[10][11]

-

Data Recording: The temperature at which the last solid particles disappear and the solution becomes completely clear is recorded as the solubility temperature for that specific concentration.[11]

-

Data Analysis: The procedure is repeated for several different concentrations to construct a solubility curve, plotting solubility against temperature.[10]

The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. Boronic acids act as Lewis acids, accepting a hydroxide ion to form a tetrahedral boronate complex, with a typical pKa around 9.[4][13]

Methodology:

-

Sample Preparation: A solution of this compound of a known concentration (e.g., 1 mM) is prepared in water or a suitable co-solvent.[14] The ionic strength of the solution is kept constant by adding a neutral salt like KCl (e.g., 0.15 M).[14][15] The solution is purged with an inert gas, such as nitrogen or argon, to remove dissolved carbon dioxide.[14][15]

-

Apparatus Setup: The sample solution is placed in a thermostatted vessel with a magnetic stirrer. A calibrated pH electrode is immersed in the solution.[14]

-

Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added to the sample solution in small, precise increments using a burette.[14] After each addition, the solution is allowed to equilibrate, and the pH is recorded.[14] The titration continues until the pH has passed the expected equivalence point.

-

Data Analysis: A titration curve is generated by plotting the measured pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the curve.[14] The experiment should be repeated multiple times to ensure reproducibility.[14]

Visualized Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive physical characterization of a chemical compound like this compound.

References

- 1. This compound | Properties, Uses, Safety Data & Supplier Information China [chemheterocycles.com]

- 2. scbt.com [scbt.com]

- 3. chembk.com [chembk.com]

- 4. Boronic acid - Wikipedia [en.wikipedia.org]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. application.wiley-vch.de [application.wiley-vch.de]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. creative-bioarray.com [creative-bioarray.com]

- 15. Synthesis of aromatic boronic acids, aldehydo boronic acids and a boronic acid analog of tyrosine [pureportal.strath.ac.uk]

An In-depth Technical Guide to the Synthesis of 3-Methylthiophene-2-boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 3-Methylthiophene-2-boronic acid, a valuable building block in organic synthesis, particularly for the development of novel pharmaceuticals and functional materials. This document details the necessary precursors, reaction mechanisms, experimental protocols, and purification methods.

Introduction

This compound is a heteroaromatic boronic acid derivative. Its utility stems from its participation in Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds to construct complex molecular architectures. The presence of the methylthiophene moiety introduces specific electronic and steric properties that are often sought after in medicinal chemistry and materials science.

Retrosynthetic Analysis

The most common and practical approach for the synthesis of this compound involves the borylation of a pre-functionalized 3-methylthiophene ring. The key disconnection in a retrosynthetic analysis leads back to a halogenated precursor, typically 2-bromo-3-methylthiophene. This intermediate can then be converted to the target boronic acid through a lithium-halogen exchange or Grignard reaction, followed by quenching with a borate ester.

Synthesis Pathways

The primary synthetic route to this compound can be divided into two main stages:

-

Stage 1: Synthesis of the Precursor, 2-Bromo-3-methylthiophene.

-

Stage 2: Borylation of 2-Bromo-3-methylthiophene.

Stage 1: Synthesis of 2-Bromo-3-methylthiophene

The starting material for this synthesis is 3-methylthiophene. Direct bromination of 3-methylthiophene at the 2-position is the most straightforward method to obtain the required precursor.

Caption: Synthesis of 2-Bromo-3-methylthiophene from 3-Methylthiophene.

Stage 2: Synthesis of this compound via Lithiation

This pathway involves a lithium-halogen exchange reaction with 2-bromo-3-methylthiophene, followed by the addition of a trialkyl borate and subsequent acidic workup.

Caption: Synthesis of this compound via Lithiation.

Experimental Protocols

Synthesis of 2-Bromo-3-methylthiophene

This protocol is adapted from a patented procedure.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3-Methylthiophene | 98.17 | 18.0 g | 0.18 |

| Hydrobromic acid (48%) | 80.91 | 31 mL | ~0.27 |

| Hydrogen peroxide (35%) | 34.01 | 35 mL | ~0.41 |

| Diethyl ether | 74.12 | As required | - |

| Pentane | 72.15 | As required | - |

| Saturated sodium chloride solution | - | As required | - |

Procedure:

-

In a well-ventilated fume hood, combine 18.0 g (0.18 mol) of 3-methylthiophene, 31 mL of 48% hydrobromic acid, and diethyl ether in a reaction vessel equipped with a stirrer and a cooling bath.

-

Cool the stirred mixture to -22 °C.

-

Gradually add 35 mL of 35% hydrogen peroxide solution in portions while allowing the temperature to rise incrementally to 15 °C. The addition should be controlled to maintain the reaction temperature at specific points (-22 °C, -15 °C, -8 °C, 0 °C, 7 °C, and 15 °C) for approximately 10 minutes at each stage.

-

After the addition is complete and the reaction has proceeded at 15 °C, allow the mixture to reach room temperature.

-

Transfer the reaction mixture to a separatory funnel and extract the organic phase with pentane (4 x 30 mL).

-

Wash the combined organic extracts with a saturated sodium chloride solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-bromo-3-methylthiophene.

Expected Yield: Approximately 89-90%.

Synthesis of this compound

This protocol is adapted from a well-established procedure for the synthesis of aryl boronic acids.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Bromo-3-methylthiophene | 177.06 | 17.7 g | 0.10 |

| Anhydrous Tetrahydrofuran (THF) | 72.11 | 200 mL | - |

| n-Butyllithium (2.5 M in hexanes) | 64.06 | 44 mL | 0.11 |

| Triisopropyl borate | 188.08 | 20.7 g | 0.11 |

| Hydrochloric acid (2 M) | 36.46 | As required | - |

| Diethyl ether | 74.12 | As required | - |

| Hexane | 86.18 | As required | - |

Procedure:

-

To a dry, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add 17.7 g (0.10 mol) of 2-bromo-3-methylthiophene and 200 mL of anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add 44 mL (0.11 mol) of 2.5 M n-butyllithium in hexanes dropwise to the stirred solution, maintaining the temperature below -70 °C.

-

After the addition is complete, stir the mixture at -78 °C for 1 hour.

-

To the resulting solution, add 20.7 g (0.11 mol) of triisopropyl borate dropwise, again keeping the temperature below -70 °C.

-

After the addition of the borate, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of 2 M hydrochloric acid until the solution is acidic (pH ~1-2).

-

Stir the mixture vigorously for 1 hour at room temperature.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of hexane and ethyl acetate, to afford this compound as a white to off-white solid.

Expected Yield and Purity:

| Parameter | Value |

| Yield | 70-85% (estimated based on analogous reactions) |

| Purity | >95% (after recrystallization) |

| Melting Point | 124-128 °C |

Purification and Characterization

Purification

The primary method for purifying this compound is recrystallization .

Caption: General workflow for the purification of this compound by recrystallization.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy to confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Melting Point Analysis: To assess purity.

Safety Considerations

-

n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere.

-

Hydrobromic acid and hydrogen peroxide are corrosive and strong oxidizers. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.

-

All reactions should be performed in a well-ventilated fume hood.

This guide provides a robust framework for the synthesis of this compound. Researchers should always consult relevant safety data sheets (SDS) and perform a thorough risk assessment before undertaking any chemical synthesis.

3-Methylthiophene-2-boronic Acid: A Technical Guide for Researchers and Drug Development Professionals

CAS Number: 177735-09-0

This in-depth technical guide provides a comprehensive overview of 3-Methylthiophene-2-boronic acid, a versatile building block for researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, safety information, and its critical role in modern organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.

Core Properties and Specifications

This compound is a pale yellow crystalline powder.[1] It is a key reagent in organic synthesis, valued for its ability to introduce the 3-methylthiophene-2-yl moiety into a wide range of molecular scaffolds.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 177735-09-0 | [2] |

| Molecular Formula | C5H7BO2S | [3] |

| Molecular Weight | 141.98 g/mol | [3] |

| Melting Point | 124-128 °C | [3] |

| Appearance | Pale yellow crystalline powder | [1] |

| Solubility | Soluble in common organic solvents like dichloromethane and chloroform; slightly soluble in water.[3] |

Table 2: Safety Information for this compound

| Hazard Statement | Precautionary Statement |

| Irritating to eyes, respiratory system and skin.[1] | Wear suitable protective clothing, gloves, and eye/face protection.[1] |

| In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[1] | |

| Should be stored in a dry, cool place, away from fire and oxidizing agents.[1] | |

| Air and moisture sensitive.[3] |

Synthesis of this compound

The synthesis of this compound typically starts from 3-methylthiophene. A common laboratory-scale synthesis involves a lithiation reaction followed by quenching with a trialkyl borate.

Experimental Protocol: Synthesis of this compound

-

Lithiation: A solution of 3-methylthiophene in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), is cooled to a low temperature (typically -78 °C) under an inert atmosphere (e.g., argon or nitrogen).

-

An organolithium reagent, such as n-butyllithium (n-BuLi), is added dropwise to the solution. The reaction mixture is stirred at low temperature for a specified period to ensure complete lithiation at the 2-position of the thiophene ring.

-

Borylation: A trialkyl borate, commonly trimethyl borate or triisopropyl borate, is then added to the reaction mixture at the same low temperature.

-

Hydrolysis: After the addition is complete, the reaction is allowed to warm to room temperature and then quenched with an aqueous acid, such as hydrochloric acid (HCl).

-

Work-up and Purification: The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed, dried, and the solvent is removed under reduced pressure. The crude product is then purified, typically by recrystallization or column chromatography, to yield this compound.

Application in Suzuki-Miyaura Cross-Coupling Reactions

A primary and high-impact application of this compound is its use as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for creating biaryl and hetero-biaryl structures, which are common motifs in pharmaceuticals.

The thiophene ring is a prevalent scaffold in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[4][5] The ability to readily incorporate the 3-methylthiophene moiety into drug candidates via Suzuki coupling makes this compound a valuable reagent in drug discovery and development. For instance, the thiophene-2-carboxamide core is found in marketed drugs like the anticancer agent OSI-390 and the antithrombotic agent Rivaroxaban.[6]

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Halide

The following is a representative experimental protocol for a Suzuki-Miyaura coupling reaction. The specific conditions may need to be optimized for different substrates.

-

Reaction Setup: To a reaction vessel (e.g., a round-bottom flask or a pressure vessel) equipped with a magnetic stir bar, add the aryl halide (1.0 equivalent), this compound (1.1-1.5 equivalents), and a base (e.g., cesium carbonate, potassium carbonate, or potassium phosphate, typically 2.0-3.0 equivalents).

-

Solvent and Degassing: Add a suitable solvent system, often a mixture of an organic solvent (such as 1,4-dioxane, toluene, or dimethylformamide) and water. The reaction mixture is then thoroughly degassed by bubbling with an inert gas (argon or nitrogen) for 10-30 minutes to remove oxygen, which can deactivate the palladium catalyst.

-

Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a combination of a palladium source like Pd(OAc)₂ and a phosphine ligand). The catalyst loading is typically low, ranging from 0.1 to 5 mol%.

-

Reaction: The reaction vessel is sealed and heated to the desired temperature (often between 80-120 °C) with vigorous stirring. The progress of the reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is then diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the desired biaryl or hetero-biaryl product.

Logical Relationship in Drug Discovery Workflow

This compound serves as a crucial starting material in the synthesis of novel chemical entities within a typical drug discovery and development pipeline. Its role is primarily in the lead optimization phase, where medicinal chemists synthesize analogues of a lead compound to improve its potency, selectivity, and pharmacokinetic properties.

References

- 1. chembk.com [chembk.com]

- 2. scbt.com [scbt.com]

- 3. This compound | Properties, Uses, Safety Data & Supplier Information China [chemheterocycles.com]

- 4. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

3-Methylthiophene-2-boronic Acid: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-methylthiophene-2-boronic acid. Understanding the stability profile of this versatile building block is critical for its effective use in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, ensuring reproducible experimental outcomes and the integrity of drug discovery and development programs. This document outlines the principal degradation pathways, summarizes available stability data, and provides detailed experimental protocols for stability assessment.

Core Concepts: Stability of Thiophene Boronic Acids

The stability of this compound, like other heteroaromatic boronic acids, is primarily influenced by its susceptibility to two major degradation pathways: protodeboronation and oxidation. These processes can be significantly affected by environmental factors such as moisture, pH, temperature, and light.

Protodeboronation: This is a chemical reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, resulting in the formation of 3-methylthiophene as a byproduct.[1] This process leads to a direct loss of the desired reactant and can significantly lower the yield of subsequent coupling reactions. Several factors are known to promote protodeboronation:

-

High pH (Basic Conditions): The reaction is often accelerated under basic conditions (pH > 10), which are commonly employed in Suzuki-Miyaura couplings.[1]

-

Aqueous Media: The presence of a proton source, such as water, is necessary for this degradation pathway to occur.[1]

-

Elevated Temperatures: Higher reaction temperatures can increase the rate of protodeboronation.[1]

-

Catalyst Systems: Certain palladium-phosphine catalysts may inadvertently promote this side reaction.[1]

Oxidation: The boron center in boronic acids is susceptible to oxidation, which can lead to the formation of boric acid and other inactive byproducts. This process is primarily influenced by exposure to air (oxygen) and can be accelerated by the presence of oxidizing agents. In some cases, oxidative cleavage of the boronic acid group can lead to the formation of a corresponding alcohol.[2]

Quantitative Stability Data

A study on the benchtop stability of various boronic acids revealed that 2-thiopheneboronic acid is significantly unstable when stored under air.

Table 1: Benchtop Stability of 2-Thiopheneboronic Acid vs. its MIDA Boronate Derivative

| Compound | Storage Condition | Duration | % Remaining |

| 2-Thiopheneboronic Acid | Benchtop, under air | 15 days | 62% |

| 2-Thiophene MIDA Boronate | Benchtop, under air | ≥60 days | >95% |

Data extrapolated from a study on various boronic acids.

This data highlights the inherent instability of the free boronic acid and the significant stabilizing effect of converting it to an N-methyliminodiacetic acid (MIDA) boronate ester. MIDA boronates are exceptionally stable, air-stable solids that can be used in "slow-release" strategies to maintain a low concentration of the reactive boronic acid during a reaction, thereby minimizing degradation.[1][3][4]

Recommended Storage and Handling Conditions

To minimize degradation and ensure the quality of this compound, the following storage and handling conditions are strongly recommended:

Table 2: Recommended Storage Conditions for this compound

| Parameter | Recommendation | Rationale |

| Temperature | Cool (2-8°C) | Slows down the rate of potential degradation reactions. |

| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation by atmospheric oxygen. |

| Moisture | Dry, in a tightly sealed container | Prevents hydrolysis and protodeboronation. |

| Light | Protect from light | Minimizes potential photolytic degradation. |

| pH | Store as a solid | Boronic acids are generally more stable at neutral pH in the solid state. |

| Incompatibilities | Strong oxidizing agents, strong bases | To avoid accelerated degradation. |

Experimental Protocols for Stability Assessment

To evaluate the stability of this compound under specific laboratory or process conditions, a stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose. The following protocols provide a framework for conducting forced degradation studies and developing a stability-indicating HPLC method.

Protocol 1: Forced Degradation Study

Forced degradation studies are performed to intentionally degrade the sample under more severe conditions than it would typically encounter. This helps to identify potential degradation products and establish the specificity of the analytical method.

Materials:

-

This compound

-

Hydrochloric acid (HCl), 1N

-

Sodium hydroxide (NaOH), 1N

-

Hydrogen peroxide (H₂O₂), 3% and 30%

-

Methanol or Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

pH meter, heating block/water bath, photostability chamber

Procedure:

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in methanol or acetonitrile).

-

Acid Hydrolysis: Mix equal volumes of the stock solution and 1N HCl. Heat at 60-80°C for a specified period (e.g., 2, 8, 24 hours). Cool, neutralize with 1N NaOH, and dilute to a suitable concentration for HPLC analysis.

-

Base Hydrolysis: Mix equal volumes of the stock solution and 1N NaOH. Keep at room temperature or heat gently (e.g., 40-60°C) for a specified period. Cool, neutralize with 1N HCl, and dilute for analysis.

-

Oxidative Degradation: Mix equal volumes of the stock solution and 3% or 30% H₂O₂. Keep at room temperature for a specified period, protected from light. Dilute for analysis.

-

Thermal Degradation: Store the solid compound and a solution of the compound at an elevated temperature (e.g., 60-80°C) for a specified period.

-

Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

-

Control Samples: Prepare control samples (unstressed) by diluting the stock solution to the same concentration as the stressed samples.

-

Analysis: Analyze all samples by a suitable stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method

This protocol outlines a general reverse-phase HPLC method that can be optimized to separate this compound from its potential degradation products.

Instrumentation and Conditions:

-

HPLC System: A system with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

-

Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a good starting point.

-

Mobile Phase: A gradient elution is often necessary to separate the parent compound from its more polar or non-polar degradants.

-

Mobile Phase A: 0.1% Formic acid or Phosphoric acid in Water.

-

Mobile Phase B: Acetonitrile or Methanol.

-

-

Gradient Program (Example):

Time (min) % Mobile Phase B 0 10 20 90 25 90 26 10 | 30 | 10 |

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: Monitor at a wavelength where this compound has significant absorbance (e.g., determined by UV scan, typically around 230-280 nm). A DAD is highly recommended to assess peak purity.

-

Injection Volume: 10-20 µL

Method Validation: The developed method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose. This includes assessing specificity (peak purity analysis of the parent peak in the presence of degradants), linearity, accuracy, precision, and robustness.

Visualization of Key Relationships and Workflows

Degradation Pathway and Influencing Factors

The following diagram illustrates the primary degradation pathways for this compound and the key factors that influence these processes.

Caption: Factors influencing the degradation of this compound.

Experimental Workflow for Stability Assessment

The following diagram outlines a typical workflow for assessing the stability of this compound.

Caption: Workflow for stability assessment of this compound.

Conclusion

This compound is a valuable but inherently unstable compound. Its stability is compromised by its sensitivity to moisture, air, and basic conditions, primarily through protodeboronation and oxidation. Strict adherence to recommended storage conditions—cool, dry, and under an inert atmosphere—is paramount to preserving its quality and ensuring reliable performance in synthetic applications. For critical applications in drug development, the use of more stable derivatives, such as MIDA boronates, should be considered. The provided experimental protocols offer a robust framework for researchers to conduct their own stability assessments and develop tailored analytical methods to monitor the integrity of this important chemical building block.

References

- 1. benchchem.com [benchchem.com]

- 2. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

Commercial Suppliers and Technical Guide for 3-Methylthiophene-2-boronic acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial availability, synthesis, and key applications of 3-Methylthiophene-2-boronic acid. This versatile building block is of significant interest to researchers in medicinal chemistry and materials science, primarily for its role in the synthesis of novel organic compounds through palladium-catalyzed cross-coupling reactions.

Commercial Availability

This compound and its more stable pinacol ester derivative are available from a range of commercial chemical suppliers. Purity levels are typically high, with most suppliers offering ≥98% purity. The following table summarizes the availability and pricing from several key suppliers.

| Supplier | Product Name | CAS Number | Purity | Available Quantities | Price (USD) |

| Thermo Scientific (Alfa Aesar) | This compound | 177735-09-0 | 98% | 250 mg, 1 g | 168.65 for 1 g[1] |

| Frontier Specialty Chemicals | This compound | 177735-09-0 | - | 1 g, bulk inquiries | Contact for pricing |

| Bouling Chemical Co., Limited | This compound | 177735-09-0 | - | Minimum 1g, 10g vials | Contact for pricing[2] |

| Santa Cruz Biotechnology | This compound | 177735-09-0 | - | - | Contact for pricing[3] |

| Echemi | This compound | 177735-09-0 | - | - | Contact for pricing[4] |

| Sigma-Aldrich | This compound pinacol ester | 885692-91-1 | 97% | - | Contact for pricing |

| Biosynth | 5-Methylthiophene-2-boronic acid pinacol ester | 476004-80-5 | min 95% | 100 g | Contact for pricing |

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₅H₇BO₂S[2] |

| Molecular Weight | 141.99 g/mol [2] |

| Appearance | White to off-white solid[2] |

| Melting Point | 124-128 °C[2] |

| Solubility | Slightly soluble in water; Soluble in common organic solvents (e.g., dichloromethane, chloroform)[2] |

| Stability | Air and moisture sensitive[2] |

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, starting from the commercially available 3-methylthiophene. A common route involves the bromination of 3-methylthiophene followed by a lithium-halogen exchange and subsequent borylation.

Experimental Protocol: Synthesis of 2-Bromo-3-methylthiophene

This procedure is adapted from a method for the bromination of 3-alkylthiophenes.

Materials:

-

3-Methylthiophene

-

N-Bromosuccinimide (NBS)

-

Dimethylformamide (DMF)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-methylthiophene (1.0 eq) in a minimal amount of DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add N-Bromosuccinimide (1.05 eq) portion-wise, ensuring the temperature remains below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, quench the reaction by adding water and extract the product with dichloromethane (3 x 50 mL).

-

Wash the combined organic layers with saturated NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 2-bromo-3-methylthiophene, which can be purified by distillation or column chromatography.

Experimental Protocol: Synthesis of this compound

This protocol is a general procedure for the synthesis of aryl boronic acids from aryl halides.

Materials:

-

2-Bromo-3-methylthiophene

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate

-

Hydrochloric acid (HCl), 1 M

-

Diethyl ether

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve 2-bromo-3-methylthiophene (1.0 eq) in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq) dropwise via a syringe, maintaining the temperature at -78 °C. Stir the mixture for 30 minutes at this temperature.

-

To the resulting solution, add triisopropyl borate (1.2 eq) dropwise, ensuring the temperature remains at -78 °C.

-

After the addition, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of 1 M HCl at 0 °C.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Key Applications in Drug Discovery: Suzuki-Miyaura Coupling

This compound is a valuable building block in organic synthesis, most notably in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction forms a carbon-carbon bond between the thiophene ring and an aryl or vinyl halide, enabling the construction of complex molecular architectures found in many biologically active compounds. Thiophene-containing molecules have shown a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

Experimental Workflow: Suzuki-Miyaura Coupling

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with 4-Bromoanisole

This protocol is a representative example of a Suzuki-Miyaura coupling reaction.

Materials:

-

This compound

-

4-Bromoanisole

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a Schlenk flask, add this compound (1.2 eq), 4-bromoanisole (1.0 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).

-

Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

-

Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Relevance in Targeting Signaling Pathways

Thiophene-containing compounds synthesized using this compound have shown potential as inhibitors of various enzymes involved in critical signaling pathways, particularly in cancer. For instance, derivatives of thiophene have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and AKT (Protein Kinase B), both of which are key components of pathways that regulate cell proliferation, survival, and angiogenesis.

Signaling Pathway: VEGFR-2 and Downstream Effectors

Experimental Protocol: VEGFR-2 Kinase Inhibition Assay

This protocol provides a general method for assessing the inhibitory activity of a compound against VEGFR-2 kinase. Commercially available kits, such as the VEGFR2 (KDR) Kinase Assay Kit from BPS Bioscience, provide specific reagents and detailed instructions.[1]

Principle: The assay measures the amount of ATP consumed during the phosphorylation of a substrate by VEGFR-2. A decrease in ATP levels, typically measured via a luciferase-based luminescence reaction, corresponds to higher kinase activity. Inhibitors will reduce the rate of ATP consumption, resulting in a stronger luminescent signal.

Materials:

-

Recombinant human VEGFR-2 kinase

-

Kinase buffer

-

ATP

-

Poly (Glu, Tyr) 4:1 substrate

-

Test compound (e.g., a novel thiophene derivative) dissolved in DMSO

-

Kinase-Glo® Max Luminescent Kinase Assay Kit (or similar)

-

White, opaque 96-well plates

-

Luminometer

Procedure:

-

Prepare Reagents: Prepare a 1x kinase buffer from a concentrated stock. Prepare serial dilutions of the test compound in the kinase buffer. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).

-

Reaction Setup: In a 96-well plate, add the kinase buffer, the substrate, and ATP to each well.

-

Add the test compound dilutions to the appropriate wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Initiate Reaction: Add the VEGFR-2 enzyme to all wells except the negative control.

-

Incubation: Incubate the plate at 30 °C for a specified time (e.g., 45-60 minutes).

-

Detection: Add the Kinase-Glo® reagent to each well to stop the kinase reaction and initiate the luminescence reaction.

-

Incubate at room temperature for 10-15 minutes to stabilize the luminescent signal.

-

Measurement: Read the luminescence of each well using a plate-reading luminometer.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the positive control. Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

This technical guide provides a foundational understanding of this compound for researchers and professionals in drug discovery. The provided protocols and data serve as a starting point for the synthesis and evaluation of novel thiophene-based compounds with potential therapeutic applications.

References

An In-depth Technical Guide to the Safety and Handling of 3-Methylthiophene-2-boronic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety, handling, and experimental information for 3-Methylthiophene-2-boronic acid (CAS No. 177735-09-0), a heterocyclic organic compound utilized in various synthetic applications, particularly in cross-coupling reactions. Adherence to the protocols and safety measures outlined herein is critical for ensuring a safe laboratory environment.

Chemical and Physical Properties

This compound is a solid, typically appearing as a white to off-white powder. It is sensitive to air and moisture and should be handled accordingly. Key physical and chemical data are summarized below.

| Property | Value | Reference |

| Molecular Formula | C5H7BO2S | |

| Molecular Weight | 141.99 g/mol | |

| Melting Point | 124 - 128 °C | |

| Appearance | Solid (white to off-white) | |

| Solubility in Water | Slightly soluble | |

| Solubility in Organic Solvents | Soluble in dichloromethane, chloroform | |

| pKa | ~8-9 (approximate for boronic acid group) | |

| Density | 1.25 ± 0.1 g/cm³ (Predicted) | |

| Boiling Point | 302.1 ± 44.0 °C (Predicted) | |

| Flash Point | 136.5 °C |

Hazard Identification and Safety Precautions

This compound is classified as an irritant. The primary hazards are skin irritation, serious eye irritation, and potential respiratory irritation.

GHS Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements: Users should wash hands and any exposed skin thoroughly after handling. It is advised to avoid breathing in dust, fumes, gas, mist, vapors, or spray. This substance should be used only outdoors or in a well-ventilated area.

A systematic approach to risk assessment is crucial before commencing any experimental work. The following diagram illustrates a logical workflow for this process.

Caption: Risk assessment and mitigation workflow for handling hazardous chemicals.

Handling, Storage, and Disposal

Handling:

-

Use personal protective equipment (PPE) at all times. This includes chemical-impermeable gloves, tightly fitting safety goggles, and a lab coat.

-

Ensure adequate ventilation, such as working in a chemical fume hood, to avoid inhalation of dust.

-

Avoid dust formation during handling.

-

Ground all equipment to prevent static electricity discharge, which could be an ignition source.

-

An eyewash station and safety shower should be readily accessible.

Storage:

-

Store in a cool, dry, and well-ventilated place.

-

Keep the container tightly sealed to prevent contact with moisture and air, which can cause degradation.

-

Store separately from incompatible materials, such as strong oxidizing agents and strong bases.

-

Refrigerated storage is recommended.

Disposal:

-

Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.

-

Do not empty into drains.

First-Aid and Emergency Procedures

| Exposure Route | First-Aid Measures | Reference |

| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention immediately. | |

| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. If skin irritation persists, consult a doctor. | |

| Eye Contact | Rinse cautiously with pure water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing and consult a doctor. | |

| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately. |

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) for firefighting if necessary.

Accidental Release Measures:

-

Evacuate personnel to safe areas and ensure adequate ventilation.

-

Prevent further leakage or spillage if safe to do so.

-

Avoid dust formation and contact with skin and eyes.

-

Collect the spillage using methods that do not generate dust and place it in a suitable, closed container for disposal.

Experimental Protocols: Representative Suzuki-Miyaura Coupling

This compound is a common reagent in Suzuki-Miyaura cross-coupling reactions to form C-C bonds. The following is a generalized protocol and should be adapted and optimized for specific substrates.

Objective: To couple this compound with an aryl halide.

Materials:

-

This compound

-

Aryl halide (e.g., Aryl-Br, Aryl-I)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Solvent (e.g., Toluene, Dioxane, DMF, with water)

-

Inert gas (Nitrogen or Argon)

Methodology:

-

Reaction Setup: To a flame-dried Schlenk flask, add the aryl halide (1.0 eq), this compound (1.2-1.5 eq), the base (2.0-3.0 eq), and the palladium catalyst (1-5 mol%).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

-

Solvent Addition: Add the degassed solvent(s) to the flask via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or GC/LC-MS).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

The diagram below outlines the standard workflow for setting up and performing a chemical synthesis reaction as described.

Caption: Standard workflow for a synthetic organic chemistry experiment.

Toxicological and Ecological Information

There is limited toxicological and ecological data available for this compound. Most safety data sheets report "no data available" for acute toxicity, carcinogenicity, persistence, and bioaccumulation potential. Therefore, the compound should be handled with the assumption that it is potentially harmful to the environment and aquatic life, and release into the environment must be avoided.

Navigating the Solubility Landscape of 3-Methylthiophene-2-boronic acid: A Technical Guide for Researchers

An in-depth exploration of the solubility characteristics of 3-Methylthiophene-2-boronic acid, offering valuable insights and experimental protocols for its application in pharmaceutical and chemical research.

Introduction

This compound is a versatile heterocyclic building block of significant interest in drug discovery and organic synthesis, primarily utilized in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. A thorough understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, developing robust purification strategies, and formulating active pharmaceutical ingredients. This technical guide provides a comprehensive overview of the known solubility properties of this compound, and in the absence of extensive quantitative data in public literature, presents a framework for its determination based on analogous compounds and established experimental methodologies.

Qualitative Solubility Profile of this compound

General qualitative assessments indicate that this compound exhibits limited solubility in aqueous solutions and good solubility in several common organic solvents. This behavior is consistent with the general characteristics of arylboronic acids.

Key Qualitative Observations:

-

Water: Slightly soluble[1].

-

Chlorinated Solvents: Soluble in dichloromethane and chloroform[1].

-

General Organic Solvents: Expected to be soluble in alcohols and ketones[1].

Quantitative Solubility Data of Analogous Boronic Acids

Table 1: Mole Fraction Solubility (x) of Phenylboronic Acid in Various Organic Solvents

| Temperature (K) | Chloroform | 3-Pentanone | Acetone | Dipropyl Ether | Methylcyclohexane |

| 293.15 | ~0.02 | ~0.10 | ~0.12 | ~0.18 | <0.001 |

| 303.15 | ~0.03 | ~0.15 | ~0.18 | ~0.25 | <0.001 |

| 313.15 | ~0.05 | ~0.22 | ~0.26 | ~0.35 | ~0.001 |

| 323.15 | ~0.08 | ~0.31 | ~0.36 | ~0.48 | ~0.002 |

Data extrapolated from graphical representations in literature.

Table 2: Mole Fraction Solubility (x) of Isobutoxyphenylboronic Acid Isomers in Various Organic Solvents

| Solvent | Temperature (K) | ortho-Isomer | meta-Isomer | para-Isomer |

| Chloroform | 293.15 | 0.045 | 0.008 | 0.006 |

| 303.15 | 0.075 | 0.014 | 0.011 | |

| 313.15 | 0.120 | 0.024 | 0.019 | |

| 323.15 | 0.185 | 0.041 | 0.032 | |

| 3-Pentanone | 293.15 | 0.135 | 0.028 | 0.022 |

| 303.15 | 0.190 | 0.045 | 0.036 | |

| 313.15 | 0.260 | 0.070 | 0.057 | |

| 323.15 | 0.350 | 0.105 | 0.088 | |

| Acetone | 293.15 | 0.150 | 0.040 | 0.032 |

| 303.15 | 0.210 | 0.062 | 0.051 | |

| 313.15 | 0.285 | 0.092 | 0.075 | |

| 323.15 | 0.380 | 0.130 | 0.108 | |

| Dipropyl Ether | 293.15 | 0.025 | 0.005 | 0.004 |

| 303.15 | 0.040 | 0.008 | 0.007 | |

| 313.15 | 0.062 | 0.014 | 0.011 | |

| 323.15 | 0.095 | 0.023 | 0.018 | |

| Methylcyclohexane | 293.15 | <0.001 | <0.001 | <0.001 |

| 303.15 | <0.001 | <0.001 | <0.001 | |

| 313.15 | ~0.001 | <0.001 | <0.001 | |

| 323.15 | ~0.002 | ~0.001 | ~0.001 |

Data sourced from a study on isobutoxyphenylboronic acids[2].

The position of substituents on the phenyl ring significantly impacts solubility, as evidenced by the differences between the ortho, meta, and para isomers of isobutoxyphenylboronic acid[2]. Generally, the ortho-isomer exhibits higher solubility than the meta and para isomers in the tested solvents[2].

Factors Influencing Solubility of Arylboronic Acids

The solubility of arylboronic acids like this compound is governed by a combination of factors related to both the solute and the solvent. Understanding these factors is crucial for solvent selection in synthesis and purification.

Caption: Key factors influencing the solubility of arylboronic acids.

Experimental Protocol for Solubility Determination: The Dynamic Method

For researchers requiring precise solubility data for this compound in specific solvents, the dynamic (synthetic) method is a reliable approach. This method involves visually or instrumentally determining the temperature at which a known composition of solute and solvent becomes a homogeneous solution upon controlled heating.

Materials and Equipment:

-

This compound (high purity)

-

High-purity, anhydrous organic solvents

-

Jacketed glass vessel with a magnetic stirrer

-

Circulating bath with precise temperature control (e.g., ±0.1 K)

-

Calibrated temperature probe

-

Analytical balance (precision ±0.1 mg)

-

Luminance probe or laser-based turbidity sensor (optional, for automated detection)

Procedure:

-

Sample Preparation:

-

Accurately weigh a specific amount of this compound into the jacketed glass vessel.

-

Add a precise mass of the desired organic solvent to achieve a known mole fraction.

-

Add a magnetic stir bar to the vessel.

-

-

Measurement:

-

Seal the vessel to prevent solvent evaporation.

-

Place the vessel in the circulating bath and begin stirring to ensure a uniform suspension.

-

Heat the sample at a slow, constant rate (e.g., 0.1 K/min).

-

Continuously monitor the solution for the disappearance of the solid phase. The temperature at which the last solid particles dissolve is the equilibrium solubility temperature for that specific concentration.

-

For enhanced accuracy, the dissolution point can be detected by a sharp increase in light transmittance using a luminance probe.

-

-

Data Analysis:

-

Repeat the measurement for several different mole fractions of this compound in the same solvent.

-

Plot the equilibrium temperature (T) as a function of the mole fraction (x) of the solute.

-

The resulting curve represents the solubility of this compound in the chosen solvent over the measured temperature range.

-

Caption: Experimental workflow for the dynamic determination of solubility.

Conclusion

While quantitative solubility data for this compound remains to be extensively published, a strong predictive framework can be established based on its qualitative properties and the quantitative data from analogous boronic acids. For applications demanding high precision, the detailed dynamic experimental protocol provided herein offers a robust method for determining the solubility of this compound in a wide range of organic solvents. This information is critical for the effective utilization of this important building block in the advancement of pharmaceutical and chemical synthesis.

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling Using 3-Methylthiophene-2-boronic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura cross-coupling reaction utilizing 3-Methylthiophene-2-boronic acid. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of novel biaryl and heteroaryl compounds.

Introduction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This palladium-catalyzed reaction is prized for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide array of starting materials. This compound is a valuable reagent for introducing a methylated thiophene moiety, a common scaffold in pharmacologically active molecules and organic electronic materials. These protocols provide a robust starting point for the successful application of this reagent in complex molecule synthesis.

Reaction Mechanism

The catalytic cycle of the Suzuki-Miyaura coupling reaction is generally understood to proceed through three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[1][2] A palladium(0) catalyst initiates the cycle by oxidative addition to an aryl halide (Ar-X), forming a Pd(II) intermediate.[1][2] In the presence of a base, the organoboron reagent (in this case, this compound) undergoes transmetalation, where the organic group is transferred to the palladium center.[1][2] The final step, reductive elimination, results in the formation of the desired C-C bond in the product and regeneration of the active Pd(0) catalyst, allowing the cycle to continue.[1][2]

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocols

The following protocols are generalized for the Suzuki-Miyaura coupling of this compound with various aryl halides. Optimization of reaction conditions (e.g., catalyst, base, solvent, temperature, and reaction time) may be necessary for specific substrates.

General Procedure for Suzuki-Miyaura Coupling

Materials:

-

This compound

-

Aryl halide (e.g., aryl bromide, aryl iodide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ with a ligand)

-

Base (e.g., K₃PO₄, K₂CO₃, Na₂CO₃, Cs₂CO₃)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

-

Degassed water

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware and purification supplies

Procedure:

-

To a reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.1–1.5 equiv.), and the base (2.0–3.0 equiv.).

-

Seal the vessel with a septum and purge with an inert gas for 10-15 minutes.

-

Add the anhydrous solvent and degassed water (typically in a 4:1 to 10:1 ratio).

-

Under a positive pressure of the inert gas, add the palladium catalyst (1-5 mol%).

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

-

Monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS, or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Data Presentation

The following table summarizes representative reaction conditions and yields for the Suzuki-Miyaura coupling of a related substrate, 2,5-dibromo-3-methylthiophene, with various arylboronic acids.[3] These conditions can serve as a starting point for the coupling of this compound.

| Aryl Boronic Acid Partner | Catalyst (mol%) | Base (equiv.) | Solvent System | Temp (°C) | Time (h) | Yield (%) |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 90 | 12 | 63 |

| 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (3) | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 90 | 12 | 58 |

| 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (3) | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 90 | 12 | 56 |

| 3-Nitrophenylboronic acid | Pd(PPh₃)₄ (3) | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 90 | 12 | 45 |

| Phenylboronic acid | Pd(PPh₃)₄ (3) | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 90 | 12 | 52 |

| 4-(Trifluoromethyl)phenylboronic acid | Pd(PPh₃)₄ (3) | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 90 | 12 | 48 |

Data adapted from the reaction of 2,5-dibromo-3-methylthiophene with various arylboronic acids.[3]

Troubleshooting

Low yields in Suzuki-Miyaura coupling reactions can arise from several factors. Common issues include inefficient catalyst activity, decomposition of the boronic acid (protodeboronation), and incomplete reaction. The following are some recommendations for optimization:

-

Catalyst and Ligand Screening: The choice of palladium precursor and phosphine ligand can significantly impact the reaction outcome. For challenging substrates, consider using more electron-rich and bulky ligands such as SPhos or XPhos.[2]

-

Base and Solvent Effects: The nature of the base and solvent system is crucial. A screen of different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents (e.g., toluene, DMF, THF) may be necessary to identify optimal conditions.

-

Temperature and Reaction Time: Increasing the reaction temperature or extending the reaction time can often drive the reaction to completion. However, prolonged heating can also lead to decomposition of the boronic acid.

-

Degassing: Thoroughly degassing the reaction mixture is critical to prevent oxidation of the Pd(0) catalyst.

By following these detailed protocols and considering the potential for optimization, researchers can effectively utilize this compound in Suzuki-Miyaura cross-coupling reactions for the synthesis of a diverse range of valuable compounds.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of Thienyl Ketones via Suzuki-Miyaura Coupling of 3-Methylthiophene-2-boronic Acid

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals.

This document provides a detailed protocol for the synthesis of thienyl ketones, valuable scaffolds in medicinal chemistry, through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 3-Methylthiophene-2-boronic acid with various acyl chlorides.

Introduction

Thienyl ketones are a class of organic compounds that incorporate a thiophene ring attached to a carbonyl group. The thiophene moiety is a privileged pharmacophore in drug discovery, known to enhance the biological activity of molecules. Thienyl ketones have shown a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, and its application to the synthesis of ketones from boronic acids and acyl chlorides offers a direct and efficient route to this important class of compounds. This protocol details the synthesis of thienyl ketones using this compound as the key starting material.

Reaction Principle

The synthesis proceeds via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The catalytic cycle involves the oxidative addition of the acyl chloride to a Pd(0) species, followed by transmetalation with the this compound and subsequent reductive elimination to yield the desired thienyl ketone and regenerate the Pd(0) catalyst.

Experimental Protocols

General Considerations

All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. Glassware should be oven-dried before use. Reagents should be of high purity.

Protocol for the Synthesis of (3-Methylthiophen-2-yl)(phenyl)methanone

This protocol describes the synthesis of a representative thienyl ketone from this compound and benzoyl chloride.

Materials:

-

This compound

-

Benzoyl chloride

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Anhydrous toluene

-

Deionized water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Equipment:

-

Schlenk flask or similar reaction vessel

-

Magnetic stirrer with heating mantle

-

Condenser

-

Inert gas supply (N₂ or Ar)

-

Syringes and needles

-

Rotary evaporator

-

Chromatography column

Procedure:

-

To a flame-dried Schlenk flask, add this compound (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.08 mmol, 8 mol%).

-

Evacuate and backfill the flask with an inert gas (repeat three times).

-

Add anhydrous toluene (10 mL) via syringe.

-

Stir the mixture at room temperature for 10 minutes.

-

Add benzoyl chloride (1.0 mmol) dropwise via syringe.

-

Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature.

-

Add water (10 mL) and ethyl acetate (20 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure (3-Methylthiophen-2-yl)(phenyl)methanone.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of various thienyl ketones via Suzuki-Miyaura coupling of arylboronic acids with acyl chlorides. The data is based on literature reports of similar reactions and should be considered as a guideline.

| Entry | Acyl Chloride | Product | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Benzoyl chloride | (3-Methylthiophen-2-yl)(phenyl)methanone | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene | 80 | 5 | 85-95 |

| 2 | 4-Methoxybenzoyl chloride | (4-Methoxyphenyl)(3-methylthiophen-2-yl)methanone | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane | 100 | 6 | 80-90 |

| 3 | 4-Nitrobenzoyl chloride | (3-Methylthiophen-2-yl)(4-nitrophenyl)methanone | PdCl₂(dppf) | K₃PO₄ | Toluene/H₂O | 90 | 4 | 75-85 |

| 4 | Thiophene-2-carbonyl chloride | Di(thiophen-2-yl)methanone | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane | 100 | 8 | 70-80 |

Visualizations

Caption: Catalytic cycle for the Suzuki-Miyaura synthesis of thienyl ketones.

Caption: Experimental workflow for the synthesis of thienyl ketones.

Applications in Drug Development

The thiophene ring is a well-established bioisostere for the phenyl group in medicinal chemistry, often leading to improved pharmacokinetic profiles and enhanced biological activity. Thienyl ketones have been investigated for a variety of therapeutic applications:

-

Anti-inflammatory Agents: Certain thienyl ketone derivatives have been reported as inhibitors of cyclooxygenase (COX) enzymes, which are key targets in the development of anti-inflammatory drugs.

-

Anticancer Agents: The thienyl ketone scaffold has been incorporated into molecules designed as potential anticancer agents. For example, some derivatives have shown activity against various cancer cell lines.

-

Neurological Disorders: Thienyl ketones have been explored as allosteric modulators of adenosine receptors, which are implicated in a range of neurological and psychiatric disorders.

-

Antimicrobial Agents: The inherent antimicrobial properties of the thiophene nucleus can be harnessed in the design of novel antibacterial and antifungal agents based on the thienyl ketone framework.

The synthetic accessibility of a diverse range of thienyl ketones through the described Suzuki-Miyaura coupling protocol allows for the rapid generation of compound libraries for high-throughput screening in drug discovery programs. The ability to readily modify both the thiophene and the acyl partner provides a powerful tool for structure-activity relationship (SAR) studies, aiding in the optimization of lead compounds.

Anwendungen von 3-Methylthiophen-2-boronsäure in der medizinischen Chemie: Entwicklung von Kinase-Inhibitoren

Anwendungshinweise und Protokolle für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Einleitung

3-Methylthiophen-2-boronsäure ist ein vielseitiges heterocyclisches Reagenz, das in der medizinischen Chemie als wichtiger Baustein für die Synthese von pharmazeutisch wirksamen Verbindungen dient. Seine Thiophen-Grundstruktur ist in zahlreichen biologisch aktiven Molekülen zu finden. Insbesondere die Fähigkeit zur Teilnahme an Palladium-katalysierten Kreuzkupplungsreaktionen wie der Suzuki-Miyaura-Kupplung macht es zu einem wertvollen Werkzeug für die Erzeugung von Kohlenstoff-Kohlenstoff-Bindungen bei der Entwicklung von niedermolekularen Inhibitoren, die auf verschiedene Krankheitsziele abzielen.

Diese Anwendungsbeschreibung konzentriert sich auf den Einsatz von 3-Methylthiophen-2-boronsäure bei der Entwicklung von Inhibitoren für Proteinkinasen, insbesondere für den TGF-β-Signalweg (Transforming Growth Factor-beta) und den PI3K/mTOR-Signalweg, die beide bei der Progression von Krebs und anderen Krankheiten eine entscheidende Rolle spielen.

Anwendungsgebiete

Der 3-Methylthiophen-2-yl-Rest wird in das Moleküldesign von Kinase-Inhibitoren integriert, um die Bindungsaffinität, Selektivität und die pharmakokinetischen Eigenschaften zu verbessern. Die Methylgruppe am Thiophenring kann spezifische hydrophobe Wechselwirkungen in der Bindungstasche des Zielproteins eingehen, während der Schwefelatom des Thiophens Wasserstoffbrückenbindungen oder andere polare Wechselwirkungen ermöglichen kann.

TGF-β-Rezeptor-Kinase-Inhibitoren

Der TGF-β-Signalweg ist an einer Vielzahl zellulärer Prozesse beteiligt, darunter Zellwachstum, Differenzierung und Immunantwort.[1][2][3] In fortgeschrittenen Stadien von Krebserkrankungen kann eine fehlregulierte TGF-β-Signalübertragung das Tumorwachstum, die Metastasierung und die Immunsuppression fördern.[1][3] Die TGF-β-Rezeptor-I-Kinase (TGF-βRI) ist daher ein wichtiges Ziel für die Entwicklung von Krebstherapeutika.[1] Der Einbau des 3-Methylthiophen-Fragments in heterozyklische Gerüste hat zur Entdeckung potenter und selektiver TGF-βRI-Inhibitoren geführt.

PI3K/mTOR-Inhibitoren

Der Phosphoinositid-3-Kinase (PI3K)/Mammalian Target of Rapamycin (mTOR)-Signalweg ist ein zentraler Regulator für Zellwachstum, Proliferation und Überleben. Eine aberrante Aktivierung dieses Signalwegs wird häufig bei menschlichen Krebserkrankungen beobachtet. Die Entwicklung von dualen PI3K/mTOR-Inhibitoren ist eine vielversprechende Strategie zur Bekämpfung von Krebs. Thieno[2,3-d]pyrimidine, die aus Thiophen-Vorläufern synthetisiert werden können, haben sich als wirksame Gerüste für die Entwicklung von PI3K/mTOR-Inhibitoren erwiesen.

Quantitative Daten zur Inhibitoraktivität

Die folgende Tabelle fasst die In-vitro-Aktivität von repräsentativen Thiophen-haltigen Inhibitoren gegen verschiedene Kinasen zusammen. Obwohl nicht alle direkt aus 3-Methylthiophen-2-boronsäure synthetisiert wurden, veranschaulichen sie das Potenzial des Thiophen-Grundgerüsts in der Kinase-Inhibition.

| Verbindungsklasse | Zielkinase(n) | IC50 / Ki-Werte | Referenz |

| Thieno[2,3-d]pyrimidin-Derivate | CK2 | IC50 = 0.1 µM | [4] |

| 2-(Thiophen-2-yl)-1,3,5-triazin-Derivate | PI3Kα / mTOR | IC50 (PI3Kα) = 525 nM, IC50 (mTOR) = 48 nM (für Verbindung 13g) | [5] |

| Thieno[2,3-d]pyrimidin-Derivate | Tyrosinkinasen | IC50 = 4.132 ± 0.5 μM (MCF-7), 3.3 ± 0.90 μM (HepG-2) (für Verbindung 8) | [6] |

| Imidazo[1,2-b]pyridazine mit Thiophenyl-Rest | Aβ-Plaques-Bindung | Ki = 11.0 nM | [] |

Experimentelle Protokolle

Protokoll 1: Allgemeine Suzuki-Miyaura-Kreuzkupplung zur Synthese von 2-Aryl-3-methylthiophenen

Dieses Protokoll beschreibt ein allgemeines Verfahren für die Suzuki-Miyaura-Kupplung unter Verwendung von 3-Methylthiophen-2-boronsäure zur Einführung des 3-Methylthiophen-2-yl-Fragments in ein Zielmolekül.[8]

Materialien:

-

3-Methylthiophen-2-boronsäure

-

Aryl- oder Heteroarylhalogenid (z. B. Bromid oder Chlorid)

-

Palladium-Katalysator (z. B. Pd(PPh₃)₄, 5 mol%)

-

Base (z. B. K₂CO₃, 2 Äquivalente)

-

Wasserfreies Lösungsmittel (z. B. Toluol, 1,4-Dioxan)

-

Inertgas (Argon oder Stickstoff)

-

Standard-Glasgeräte für die organische Synthese

Durchführung:

-

In einem trockenen Schlenk-Kolben werden das Arylhalogenid (1,0 mmol), die 3-Methylthiophen-2-boronsäure (1,2 mmol), der Palladium-Katalysator (0,05 mmol) und die Base (2,0 mmol) vorgelegt.

-

Der Kolben wird dreimal evakuiert und mit Inertgas gefüllt.

-

Das wasserfreie Lösungsmittel (10 ml) wird über eine Spritze zugegeben.

-

Die Reaktionsmischung wird bei einer Temperatur zwischen 80-110 °C gerührt. Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie (DC) oder Gaschromatographie-Massenspektrometrie (GC-MS) verfolgt. Die Reaktionszeiten können zwischen 2 und 24 Stunden variieren.

-